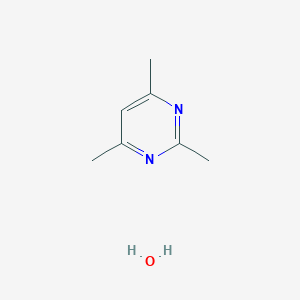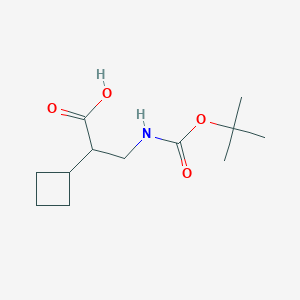
(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-3-Amino-2-(4-methoxy-phenyl)-propionic acid hydrochloride, also known as (R)-AMPA-HCl, is a synthetic derivative of the naturally-occurring amino acid, glutamate, and is commonly used in scientific research as an agonist of the AMPA receptor. As an analogue of the neurotransmitter glutamate, (R)-AMPA-HCl is able to activate AMPA receptors in the central nervous system, leading to various physiological and biochemical effects. In
科学研究应用
(R)-AMPA-HCl is widely used in scientific research as an agonist of the AMPA receptor. It is commonly used to study the effects of AMPA receptor activation in the central nervous system, as well as to study the effects of glutamate on the brain. It is also used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Furthermore, (R)-AMPA-HCl has been used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
作用机制
(R)-AMPA-HCl acts as an agonist of the AMPA receptor, which is a type of glutamate receptor found in the central nervous system. When (R)-AMPA-HCl binds to the AMPA receptor, it causes the receptor to become activated. This activation leads to the influx of calcium ions into the cell, which in turn leads to a variety of physiological and biochemical effects, such as the release of neurotransmitters, the activation of intracellular pathways, and the modulation of gene expression.
Biochemical and Physiological Effects
The activation of the AMPA receptor by (R)-AMPA-HCl leads to a variety of biochemical and physiological effects. These effects include the release of neurotransmitters, such as glutamate and GABA, the activation of intracellular pathways, such as the MAPK/ERK pathway, and the modulation of gene expression. In addition, (R)-AMPA-HCl has been shown to have neuroprotective and anti-inflammatory effects, as well as effects on learning and memory formation.
实验室实验的优点和局限性
(R)-AMPA-HCl has a number of advantages for lab experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also easy to store and handle. Furthermore, (R)-AMPA-HCl has a high affinity for the AMPA receptor, making it a useful tool for studying AMPA receptor activation. However, (R)-AMPA-HCl also has some limitations. It has a short half-life, meaning that it is quickly metabolized and cleared from the body. In addition, it can be toxic in high concentrations, so it must be used with caution in lab experiments.
未来方向
The future of (R)-AMPA-HCl is promising. It has potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, as well as in the treatment of depression and anxiety. In addition, (R)-AMPA-HCl has potential applications in the development of novel drugs for the treatment of neurological disorders. Furthermore, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on various physiological processes, such as learning and memory formation. Finally, (R)-AMPA-HCl could be used to study the effects of AMPA receptor activation on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
合成方法
(R)-AMPA-HCl can be synthesized in a few different ways. One method involves the reaction of (R)-4-methoxyphenylacetic acid with 2-amino-3-chloropropionic acid in the presence of a base such as sodium carbonate. The reaction is then followed by the addition of hydrochloric acid to form (R)-AMPA-HCl. Another method involves the reaction of (R)-4-methoxyphenylacetic acid with ethyl chloroformate, followed by the addition of 2-amino-3-chloropropionic acid and hydrochloric acid. Both of these methods are efficient and can be performed in a laboratory setting.
属性
IUPAC Name |
(2R)-3-amino-2-(4-methoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFLWDFFYRGQY-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)